molecular formula C13H24BF3KNO4 B8126368 Potassium ((tert-butoxycarbonyl((2s,3s)-1-methoxy-3-methyl-1-oxopentan-2-yl)amino)methyl)trifluoroborate

Potassium ((tert-butoxycarbonyl((2s,3s)-1-methoxy-3-methyl-1-oxopentan-2-yl)amino)methyl)trifluoroborate

Cat. No.: B8126368
M. Wt: 365.24 g/mol
InChI Key: SUJRHBBDULJMQC-IYPAPVHQSA-N
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Description

Potassium;trifluoro-[[[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide is a complex organoboron compound. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium ((tert-butoxycarbonyl((2s,3s)-1-methoxy-3-methyl-1-oxopentan-2-yl)amino)methyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride (KHF2). This reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro-[[[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of boron-containing organic compounds .

Scientific Research Applications

Potassium;trifluoro-[[[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide has several scientific research applications:

Mechanism of Action

The mechanism by which Potassium ((tert-butoxycarbonyl((2s,3s)-1-methoxy-3-methyl-1-oxopentan-2-yl)amino)methyl)trifluoroborate exerts its effects involves its ability to form stable boron-carbon bonds. This stability is crucial in its role as a reagent in organic synthesis. The compound interacts with various molecular targets, facilitating the formation of complex organic molecules through its boron center .

Comparison with Similar Compounds

Similar Compounds

  • Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate
  • Potassium 1-trifluoroboratomethyl-4-(N Boc)-piperazine
  • Potassium trifluoro [4-N-Boc-piperazin-1-yl) methyl]borate

Uniqueness

What sets Potassium ((tert-butoxycarbonyl((2s,3s)-1-methoxy-3-methyl-1-oxopentan-2-yl)amino)methyl)trifluoroborate apart from similar compounds is its specific structural configuration, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise and stable boron-carbon bond formation .

Properties

IUPAC Name

potassium;trifluoro-[[[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BF3NO4.K/c1-7-9(2)10(11(19)21-6)18(8-14(15,16)17)12(20)22-13(3,4)5;/h9-10H,7-8H2,1-6H3;/q-1;+1/t9-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJRHBBDULJMQC-IYPAPVHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN(C(C(C)CC)C(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](CN([C@@H]([C@@H](C)CC)C(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BF3KNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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